5H-Octafluoropentanoyl fluoride
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Overview
Description
5H-Octafluoropentanoyl fluoride is a fluorinated organic compound with the molecular formula C₅HF₉O. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications. The compound has a molecular weight of 248.05 g/mol and a boiling point of 57-59°C .
Mechanism of Action
5H-Octafluoropentanoyl fluoride, also known as 2,2,3,3,4,4,5,5-octafluoropentanoyl Fluoride, is a compound with the molecular formula C5HF9O and a molecular weight of 248.05 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Octafluoropentanoyl fluoride typically involves the fluorination of pentanoyl fluoride derivatives. One common method is the direct fluorination of pentanoyl fluoride using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5H-Octafluoropentanoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .
Scientific Research Applications
5H-Octafluoropentanoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, enhancing their stability and activity.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentanoyl fluoride
- 5H-Octafluorovaleroyl fluoride
- 1,1,2,2,3,3,4,4-Octafluorobutane
Uniqueness: 5H-Octafluoropentanoyl fluoride is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers higher reactivity and stability, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentanoyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O/c6-1(7)3(9,10)5(13,14)4(11,12)2(8)15/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRLRVYBTHGWJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF9O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379730 |
Source
|
Record name | 5H-Octafluoropentanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813-03-6 |
Source
|
Record name | 5H-Octafluoropentanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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